molecular formula C20H24N2O6S B2885228 (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 1203286-54-7

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No.: B2885228
CAS No.: 1203286-54-7
M. Wt: 420.48
InChI Key: IVEGULVWIOHFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-13-9-16-10-15(3-4-18(16)27-13)19-11-17(21-28-19)12-26-20(23)14-5-7-22(8-6-14)29(2,24)25/h3-4,10-11,13-14H,5-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEGULVWIOHFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a novel organic molecule that combines multiple pharmacologically significant moieties, including isoxazole and piperidine structures. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : 370.4 g/mol
  • Functional Groups : Isoxazole ring, piperidine ring, and methylsulfonyl group.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural characteristics exhibit diverse biological activities. The specific biological activities of this compound remain under investigation, but potential areas of interest include:

  • Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Isoxazole derivatives are known for their antimicrobial effects, which may be relevant for this compound as well.
  • Neuroprotective Effects : The presence of the piperidine moiety suggests potential neuroprotective activities, particularly in models of neurodegeneration.

In Vitro Studies

Recent studies have explored the biological activity of related compounds. For instance:

  • Anticancer Activity : Research indicates that isoxazole derivatives can inhibit cancer cell proliferation. A study demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic use in oncology.
  • Enzyme Inhibition : Compounds with piperidine structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Case Studies

  • Antimicrobial Study : A series of synthesized piperidine derivatives were evaluated against bacterial strains. The results indicated that certain derivatives had potent antibacterial activity, demonstrating the potential utility of similar structures in treating infections.
  • Neuroprotective Study : A derivative with structural similarities was tested in models of oxidative stress-induced neuronal injury. The results showed a reduction in cell death markers, suggesting neuroprotective properties.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it to other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylquinolineContains a quinoline coreAntimicrobial
Isoxazole derivativesFeatures isoxazole ringAnticancer
Piperidine analogsPiperidine coreNeuroprotective

This table illustrates that while there are similarities in structure, the unique combination of dihydrobenzofuran and isoxazole in the target compound may confer distinct pharmacological properties not found in its analogs.

The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization to ensure high yields and purity. The mechanism of action remains largely unexplored due to limited empirical data; however, insights from similar compounds suggest multiple interaction sites with biological targets.

Future Directions

Given the preliminary findings and structural complexity, further research is warranted to:

  • Elucidate the specific mechanisms underlying its biological activities.
  • Conduct detailed pharmacokinetic and toxicological studies to assess safety profiles.
  • Explore potential therapeutic applications in inflammatory diseases and neurodegenerative disorders.

Comparison with Similar Compounds

Limitations of the Provided Evidence

The referenced materials focus on unrelated topics:

  • Evidences 2, 4, and 5 report 1999 EPA data corrections for zinc, lead, and manganese compounds at a federal facility, which are unrelated to the target compound’s structural or functional attributes .

None of the sources provide structural data, pharmacological profiles, or comparative analyses for the queried compound or its analogs.

Key Requirements Missing from the Evidence

To fulfill the user’s request, the following information would typically be required:

  • Structural analogs : Compounds sharing the isoxazole , dihydrobenzofuran , or piperidine-4-carboxylate moieties.
  • Pharmacokinetic data : Bioavailability, metabolism, or toxicity comparisons.
  • Synthetic routes : Differences in synthetic complexity or yields compared to analogs.

The absence of such data in the provided evidence precludes a meaningful comparative analysis.

Recommendations for Further Research

To address this gap, the following steps are advised:

Database searches : Utilize chemical databases (e.g., PubChem, SciFinder) to identify structurally similar compounds.

Pharmacological studies : Review journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters for analogs with shared motifs.

Regulatory and toxicity data : Investigate EPA or EMA filings for environmental or toxicological profiles.

Preparation Methods

Cyclization of 1,3-Diol Precursors

The 2,3-dihydrobenzofuran scaffold is classically synthesized via intramolecular etherification of 1,3-diols under basic conditions. For the 2-methyl variant, 5-bromo-2-methylphenol serves as a key intermediate. Treatment with sodium hydride in tetrahydrofuran (THF) induces cyclization, yielding 2-methyl-2,3-dihydrobenzofuran-5-ol (1 ) in 78–85% yield (Scheme 1). Halogenated intermediates enable subsequent cross-coupling reactions.

Scheme 1 :

5-Bromo-2-methylphenol → NaH, THF → 2-Methyl-2,3-dihydrobenzofuran-5-ol (1)  

Functionalization at C5

The C5 hydroxyl group in 1 is activated for nucleophilic substitution. Reaction with phosphorus tribromide (PBr₃) in dichloromethane furnishes 5-bromo-2-methyl-2,3-dihydrobenzofuran (2 ), a pivotal intermediate for Suzuki-Miyaura cross-coupling.

Construction of the Isoxazole Moiety

1,3-Dipolar Cycloaddition Strategy

The isoxazole ring is assembled via reaction between a nitrile oxide and an acetylene. 5-Ethynyl-2-methyl-2,3-dihydrobenzofuran (3 ) is prepared by Sonogashira coupling of 2 with trimethylsilylacetylene, followed by desilylation (Scheme 2).

Scheme 2 :

2 + Trimethylsilylacetylene → Pd(PPh₃)₂Cl₂, CuI → 5-(Trimethylsilylethynyl)-2-methyl-2,3-dihydrobenzofuran  
→ K₂CO₃, MeOH → 5-Ethynyl-2-methyl-2,3-dihydrobenzofuran (3)  

Concurrently, chlorooxime (4 ) is generated by treating hydroxylamine with chlorinating agents (e.g., N-chlorosuccinimide). In situ dehydration of 4 using triethylamine produces the nitrile oxide, which undergoes cycloaddition with 3 to yield 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole (5 ) (Table 1).

Table 1 : Optimization of Cycloaddition Conditions

Entry Solvent Base Temp (°C) Yield (%)
1 Toluene Et₃N 80 62
2 DCM DIPEA 40 55
3 THF K₂CO₃ 60 71

Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylate

Piperidine-4-carboxylic Acid Derivatization

Piperidine-4-carboxylic acid (6 ) is esterified with methanol under acidic conditions (H₂SO₄, reflux) to yield methyl piperidine-4-carboxylate (7 ). Subsequent sulfonylation with methanesulfonyl chloride (MsCl) in dichloromethane, using N,N-diisopropylethylamine (DIPEA) as base, affords 1-(methylsulfonyl)piperidine-4-carboxylate (8 ) in 89% yield (Scheme 3).

Scheme 3 :

Piperidine-4-carboxylic acid (6) → MeOH, H₂SO₄ → Methyl piperidine-4-carboxylate (7)  
7 + MsCl → DIPEA, DCM → 1-(Methylsulfonyl)piperidine-4-carboxylate (8)  

Final Coupling and Esterification

Alkylation of Isoxazole with Piperidine Carboxylate

The hydroxymethyl group on the isoxazole ring (5 ) is activated as a bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM, yielding 3-(bromomethyl)-5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole (9 ). Nucleophilic displacement with 8 in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C furnishes the target compound in 68% yield (Scheme 4).

Scheme 4 :

5 → CBr₄, PPh₃ → 9  
9 + 8 → K₂CO₃, DMF → Target Compound  

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), followed by recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.70 (s, 1H, isoxazole-H), 4.95 (s, 2H, CH₂O), 3.80–3.60 (m, 2H, piperidine-H), 3.10 (s, 3H, SO₂CH₃), 2.95–2.70 (m, 2H, dihydrofuran-H), 1.50 (s, 3H, CH₃).
  • LC-MS : m/z 479.2 [M+H]⁺.

Critical Analysis of Methodologies

Efficiency of Cyclization Steps

The dihydrobenzofuran cyclization (Step 2.1) achieves high yields (>75%) but requires anhydrous conditions. Alternative catalysts (e.g., p-toluenesulfonic acid) may reduce reaction times.

Regioselectivity in Cycloaddition

The 1,3-dipolar cycloaddition (Step 3.1) favors isoxazole formation due to the electron-deficient nature of the nitrile oxide. Solvent polarity (THF vs. toluene) marginally affects regioselectivity.

Sulfonylation Challenges

Excess MsCl in Step 4.1 leads to over-sulfonylation byproducts. Quenching with aqueous NaHCO₃ minimizes side reactions.

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical steps requiring optimization?

The synthesis typically involves two key phases: (1) formation of the isoxazole ring via cycloaddition between a nitrile oxide and an alkyne derivative, and (2) coupling of the isoxazole intermediate with the methylsulfonyl-piperidine carboxylate moiety. Critical steps include:

  • Cycloaddition reaction : Requires precise temperature control (0–5°C) to avoid side reactions like overoxidation .
  • Coupling reactions : Use of coupling agents like EDCI/HOBt or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the isoxazole and piperidine subunits. Solvent choice (e.g., DMF vs. THF) significantly impacts yield .
  • Purification : Reverse-phase HPLC (as in ) with buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensures high purity .

Q. How is structural characterization performed to confirm the compound’s identity?

A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., dihydrobenzofuran protons at δ 1.2–1.5 ppm, isoxazole protons at δ 6.5–7.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ≈ 445.16 g/mol).
  • Chromatography : HPLC retention time matching against reference standards (e.g., using methanol/buffer mobile phases as in ) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) for coupling reactions; methanol/water mixtures for recrystallization .
  • Catalysts : Pd(PPh3_3)4_4 for cross-coupling steps (yields ~75–85%), and Lewis acids like ZnCl2_2 for cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Repeating assays in triplicate with independent synthetic batches.
  • Analytical validation : Using orthogonal methods (e.g., LC-MS vs. UV-HPLC) to confirm purity >98% .
  • Solvent effects : Testing activity in multiple solvents (e.g., DMSO vs. saline) to rule out solubility-driven artifacts .

Q. What mechanistic hypotheses explain its interaction with biological targets?

Computational and experimental approaches are combined:

  • Docking studies : The methylsulfonyl-piperidine group may bind to ATP pockets in kinases (e.g., PI3Kδ), while the dihydrobenzofuran moiety engages hydrophobic residues .
  • Enzymatic assays : Measure IC50_{50} against target enzymes (e.g., COX-2 or proteases) under varying pH conditions (pH 6.5–7.4, as in ) .

Q. How can reaction yields be improved for scale-up without compromising purity?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or enzyme-mediated systems for greener synthesis .
  • Process optimization : Gradient temperature control during exothermic steps (e.g., cycloaddition) and inline FTIR monitoring to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.